

Spectroscopic Comparison Guide: 3-Nitropyrzazole vs. 4-Nitropyrzazole Isomers

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Compound of Interest

Compound Name: 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole
CAS No.: 137079-02-8
Cat. No.: B2713227

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Executive Summary & Structural Context

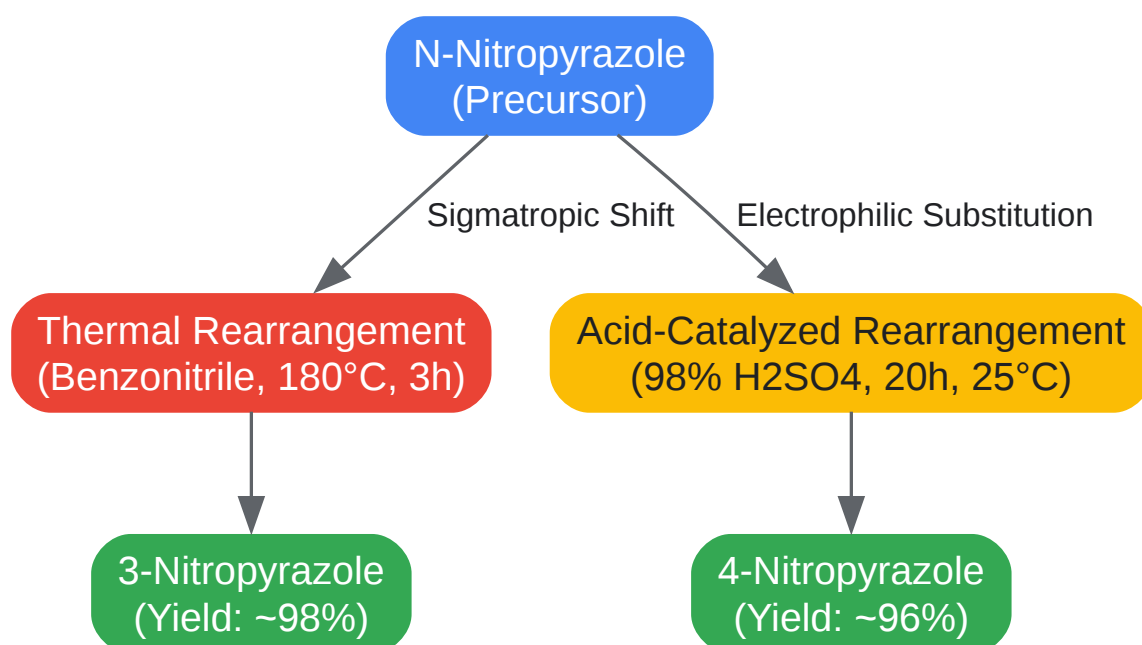
Nitropyrzazoles are a critical class of heterocyclic compounds utilized extensively in the development of insensitive high-energy materials and pharmaceutical pharmacophores[1]. The position of the nitro group on the pyrazole ring dramatically alters the molecule's thermodynamic stability, electronic distribution, and spectroscopic signature.

Density Functional Theory (DFT) calculations and experimental enthalpies establish the stability hierarchy of nitropyrzazole isomers as: 4-nitropyrzazole > 3-nitropyrzazole > 1-nitropyrzazole > 5-nitropyrzazole[2]. The enhanced stability of the 4-isomer arises from the symmetrical distribution of electron density and a larger frontier molecular orbital (HOMO-LUMO) gap[2]. Understanding the distinct spectroscopic profiles of the 3-nitro and 4-nitro isomers is essential for accurate structural elucidation and quality control in synthetic workflows.

Regioselective Synthesis & Causality

The synthesis of these isomers relies on the regioselective rearrangement of N-nitropyrazole. The choice of reaction conditions directly dictates the migration pathway of the nitro group, providing a highly controllable synthetic divergence.

- Thermal Rearrangement (3-Nitropyrazole): Heating in a high-boiling polar aprotic solvent (benzonitrile) facilitates an intramolecular sigmatropic shift (or radical recombination) of the nitro group to the C3 position without solvolyzing the intermediate[2].
- Acid-Catalyzed Rearrangement (4-Nitropyrazole): Strong acid (98% H₂SO₄) protonates the pyrazole ring, deactivating it, but also catalyzes the heterolytic cleavage of the N-NO₂ bond to generate a nitronium ion (NO₂⁺) in situ. The protonated pyrazolium intermediate directs the subsequent electrophilic aromatic substitution exclusively to the least deactivated C4 position[2].



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Regioselective synthesis pathways for 3-nitropyrazole and 4-nitropyrazole from N-nitropyrazole.

Spectroscopic Data Comparison

Quantitative Spectroscopic Profiles

The following table summarizes the core analytical signatures used to differentiate the two isomers in a laboratory setting[2].

| Analytical Property | 3-Nitropyrazole | 4-Nitropyrazole |
|---|---|---|
| ¹ H NMR (DMSO-d ₆) | δ 7.96 (d, 1H, 5-H), 6.96 (d, 1H, 4-H) | δ 8.26 (d, 1H, 5-H), 6.76 (d, 1H, 3-H)* |
| FT-IR (N-H stretch) | 3180 cm ⁻¹ | 3186 cm ⁻¹ |
| FT-IR (NO ₂ asym / sym) | 1520 cm ⁻¹ / 1351 cm ⁻¹ | 1526 cm ⁻¹ / 1353 cm ⁻¹ |
| EI-MS [M] ⁺ | m/z 113 | m/z 113 |
| Melting Point | 174–175 °C | 163–165 °C |

Application Scientist Insights: NMR & IR Causality

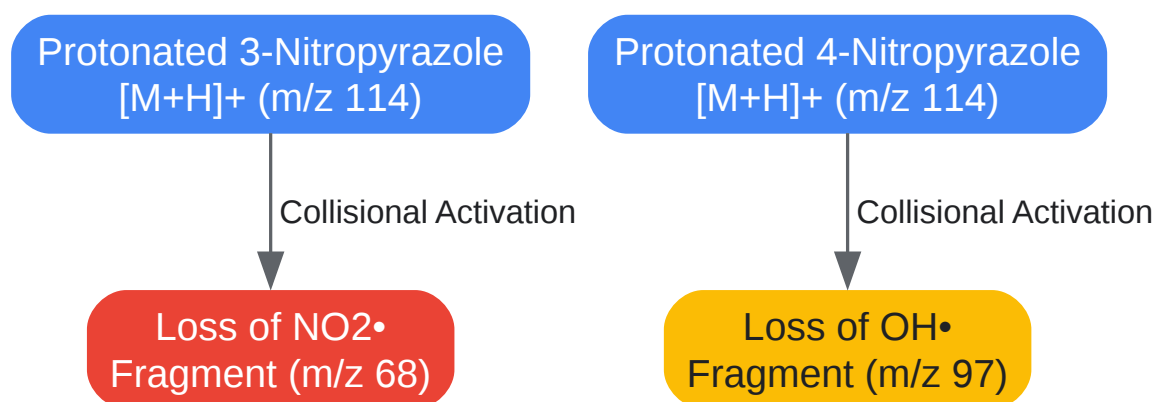
NMR Tautomerization Dynamics: While foundational literature (e.g., Rao et al.[2]) reports doublet splitting for 4-nitropyrazole (δ 8.26 and 6.76), investigators must note that in many protic or exchanging environments, unsubstituted 4-nitropyrazole exhibits a rapid annular tautomerization (the NH proton exchanging rapidly between N1 and N2). This typically renders the C3 and C5 protons chemically equivalent, resulting in a single resonance (a singlet integrating to 2H)[3]. The observation of distinct doublets implies a locked tautomeric state, often induced by specific solvent interactions, low temperatures, or concentration effects that slow the exchange rate on the NMR timescale.

IR Shift Mechanics: The N-NO₂ stretch of the precursor N-nitropyrazole appears at 1617 cm⁻¹[2]. Upon rearrangement to the carbon backbone, the asymmetric NO₂ stretch shifts to lower wavenumbers (1520–1526 cm⁻¹) due to the transition from N-N to C-N bonding and the subsequent increase in conjugation with the aromatic pyrazole ring[2].

Mass Spectrometry (MS/MS) Fragmentation Dynamics

Under Collisional Activation (CA) in tandem mass spectrometry, protonated 3-nitropyrzazole and 4-nitropyrzazole exhibit drastically different fragmentation pathways, providing a definitive diagnostic tool[4].

- 3-Nitropyrzazole: The protonated ion predominantly loses an $\text{NO}_2\bullet$ radical (m/z 68)[4].
- 4-Nitropyrzazole: In stark contrast, the protonated 4-isomer undergoes an intense dissociation to lose a hydroxyl radical ($\text{OH}\bullet$, m/z 97)[4]. This divergence is a highly reliable mass-spectrometric fingerprint for distinguishing the isomers.



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Distinct collision-induced dissociation (CA) pathways for protonated nitropyrzazole isomers.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following step-by-step methodologies incorporate built-in validation checks to confirm reaction success prior to full spectroscopic workup[2].

Protocol A: Synthesis and Isolation of 3-Nitropyrzazole

- Reaction Setup: Dissolve 1.0 g of N-nitropyrzazole in 10 mL of benzonitrile.

- Thermal Activation: Heat the solution to 180 °C under continuous stirring for 3 hours.
- Isolation: Allow the mixture to cool to room temperature, then pour into 30 mL of hexane. Collect the precipitated 3-nitropyrazole via vacuum filtration. Wash with additional hexane and dry.
- Self-Validation Check (IR): Analyze the crude solid via ATR-FTIR. The complete disappearance of the 1617 cm^{-1} band (indicative of the N-NO₂ starting material) and the emergence of a strong band at 1520 cm^{-1} confirms a successful structural rearrangement[2].

Protocol B: Synthesis and Isolation of 4-Nitropyrazole

- Reaction Setup: Slowly add 1.0 g of N-nitropyrazole to a round-bottom flask containing 5 mL of 98% H₂SO₄.
- Catalytic Rearrangement: Stir the mixture for 20 hours at room temperature (25 °C).
- Quenching & Extraction: Slowly transfer the reaction mixture into a beaker containing crushed ice to safely quench the acid. Extract the aqueous phase with diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate to afford the product.
- Self-Validation Check (NMR): Run a rapid ¹H NMR in DMSO-d₆. The presence of a highly symmetric electronic environment (or the specific 8.26/6.76 doublets depending on the tautomeric exchange rate) and the total absence of the N-nitropyrazole signals (δ 8.65, 7.80, 6.73) validates the C4-regioselectivity[2].

References

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- Source: Chemical Physics Letters (via ORBi UMONS)
- Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles (Abstract/Context)
- Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles Source: Arkivoc URL

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Sources

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